molecular formula C32H32O7 B1604469 Fluorescein dicaproate CAS No. 7364-90-1

Fluorescein dicaproate

Cat. No.: B1604469
CAS No.: 7364-90-1
M. Wt: 528.6 g/mol
InChI Key: DHSNCRHSIFNRJY-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Fluorescein dicaproate plays a significant role in biochemical reactions as a fluorogenic substrate for C6 esterase. When hydrolyzed by esterases, it generates green fluorescence, which can be detected and measured . This interaction with esterases is crucial for its function as a probe in various assays. The compound’s ability to produce a fluorescent signal upon enzymatic cleavage allows researchers to monitor esterase activity and other related biochemical processes.

Cellular Effects

This compound influences various cellular processes by serving as a marker for esterase activity. Once inside the cell, it is hydrolyzed to fluorescein, which accumulates and fluoresces, allowing researchers to visualize and quantify cellular esterase activity . This process can impact cell signaling pathways, gene expression, and cellular metabolism by providing insights into the activity and regulation of esterases within different cell types.

Molecular Mechanism

The molecular mechanism of this compound involves its hydrolysis by intracellular esterases. The dicaproate groups are cleaved, releasing fluorescein, which then fluoresces under appropriate conditions . This reaction is highly specific to esterases, making this compound a reliable substrate for studying these enzymes. The fluorescence generated can be used to monitor enzyme activity, binding interactions, and changes in gene expression related to esterase function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is stable when stored at -20°C and protected from light and moisture . Over time, the hydrolysis of this compound by esterases can be monitored to study the temporal dynamics of esterase activity and its long-term effects on cellular function in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it serves as an effective marker for esterase activity without causing significant toxicity . At higher doses, there may be threshold effects and potential toxicity, which need to be carefully monitored. Studies in animal models help determine the optimal dosage for accurate and safe use in biochemical assays.

Metabolic Pathways

This compound is involved in metabolic pathways related to esterase activity. Upon hydrolysis by esterases, it releases fluorescein, which can then participate in various metabolic processes . The interaction with esterases and the subsequent production of fluorescein can affect metabolic flux and metabolite levels, providing insights into the regulation of metabolic pathways involving esterases.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed based on its hydrophobic nature. It can pass through cell membranes and accumulate intracellularly, where it is hydrolyzed by esterases . The distribution of this compound and its fluorescent product, fluorescein, can be visualized using fluorescence microscopy, allowing researchers to study its localization and accumulation in different cellular compartments.

Subcellular Localization

The subcellular localization of this compound is primarily determined by its interaction with intracellular esterases. Once hydrolyzed, the resulting fluorescein can be found in various cellular compartments, depending on the activity and distribution of esterases . This localization can be influenced by targeting signals or post-translational modifications that direct the compound to specific organelles, providing valuable information about its activity and function within the cell.

Comparison with Similar Compounds

Properties

IUPAC Name

(6'-hexanoyloxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H32O7/c1-3-5-7-13-29(33)36-21-15-17-25-27(19-21)38-28-20-22(37-30(34)14-8-6-4-2)16-18-26(28)32(25)24-12-10-9-11-23(24)31(35)39-32/h9-12,15-20H,3-8,13-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHSNCRHSIFNRJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)OC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OC(=O)CCCCC)C5=CC=CC=C5C(=O)O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H32O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30649961
Record name 3-Oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-3',6'-diyl dihexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30649961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

528.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7364-90-1
Record name 3-Oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-3',6'-diyl dihexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30649961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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